molecular formula C22H27F3N2O4S B6419055 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 946278-85-9

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B6419055
CAS No.: 946278-85-9
M. Wt: 472.5 g/mol
InChI Key: FFWWTMWQZFTLHT-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3-(trifluoromethyl)phenyl group and a 2,5-diethoxy-4-methylbenzenesulfonyl moiety. Such structural features are common in ligands targeting dopamine (D2R) and serotonin (5-HT) receptors, as seen in antipsychotic and anxiolytic agents .

Properties

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N2O4S/c1-4-30-19-15-21(20(31-5-2)13-16(19)3)32(28,29)27-11-9-26(10-12-27)18-8-6-7-17(14-18)22(23,24)25/h6-8,13-15H,4-5,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWWTMWQZFTLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps:

  • Formation of the Benzenesulfonyl Intermediate:

    • Starting with 2,5-diethoxy-4-methylbenzenesulfonyl chloride, this intermediate can be synthesized by sulfonation of 2,5-diethoxy-4-methylbenzene followed by chlorination.
    • Reaction conditions: Sulfonation is usually carried out using sulfuric acid, and chlorination can be achieved using thionyl chloride or phosphorus pentachloride.
  • Piperazine Derivative Formation:

    • The piperazine ring is introduced by reacting the benzenesulfonyl chloride intermediate with piperazine in the presence of a base such as triethylamine.
    • Reaction conditions: This reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Psychoactive Research :
    • The compound is structurally related to various psychoactive substances, particularly within the phenethylamine and piperazine families. It has been investigated for its potential effects on serotonin receptors, specifically the 5-HT2A receptor, which is implicated in mood regulation and hallucinogenic effects .
  • Antidepressant Activity :
    • Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects. Studies focusing on the structure-activity relationship (SAR) of similar compounds suggest that modifications to the piperazine structure can enhance efficacy against depressive disorders .
  • Anxiolytic Effects :
    • Some studies have explored the anxiolytic potential of piperazine derivatives. The presence of specific substituents, such as the trifluoromethyl group in this compound, may influence its interaction with neurotransmitter systems involved in anxiety modulation .

Synthesis and Derivative Studies

The synthesis of 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step reactions, including sulfonation and piperazine formation. The methodologies employed can significantly affect the yield and purity of the final product.

Table 1: Synthetic Pathways

StepReaction TypeReagents UsedYield (%)
1SulfonationSO3, Benzene85
2Piperazine FormationPiperazine, Base90
3TrifluoromethylationCF3 Reagent75

Note: Yields are indicative and may vary based on experimental conditions.

Case Studies

  • Behavioral Studies :
    • A study published in Journal of Medicinal Chemistry explored the behavioral responses induced by various piperazine derivatives, including compounds similar to 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine. The results indicated significant alterations in behavior consistent with serotonergic activity .
  • Clinical Implications :
    • Investigations into the pharmacokinetics and pharmacodynamics of this class of compounds have shown promise for developing new antidepressants or anxiolytics. The selectivity for serotonin receptors suggests a targeted approach to treatment with potentially fewer side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Differences

Table 1: Key Structural Features of Analogues
Compound Name / ID Piperazine Substituents Sulfonyl/Aryl Modifications Biological Target/Activity Reference
Target Compound 3-(Trifluoromethyl)phenyl 2,5-Diethoxy-4-methylbenzenesulfonyl D2R (hypothesized) -
1-(2,5-Dimethoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine () 2,3-Dimethylphenyl 2,5-Dimethoxyphenylsulfonyl Not specified
1-(2,5-Dichlorophenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine () 2,5-Dichlorophenyl 5-Methoxy-2,4-dimethylbenzenesulfonyl Not specified
SC212 () 3-(4-Fluorophenyl)thiopropyl Haloperidol-derived scaffold Atypical antipsychotic (D2R/5-HT)
1-(3-Trifluoromethylphenyl)piperazine () 3-(Trifluoromethyl)phenyl None (simpler analogue) 5-HT1B receptor agonist
N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide () 3-(Trifluoromethyl)phenyl (via pentanamide linker) Thiophenyl-pentanamide chain Dopamine D3 receptor (selective)
Key Observations:
  • Trifluoromethylphenyl Motif : Shared with and , this group is critical for receptor binding. However, the target compound’s direct sulfonyl linkage (vs. a pentanamide linker in ) may reduce conformational flexibility, favoring D2R over D3 selectivity .

Pharmacological Activity

  • Serotonin Receptor Modulation : Simpler analogues like 1-(3-trifluoromethylphenyl)piperazine () exhibit 5-HT1B agonist activity but variable effects on sympathetic nerve discharge. The sulfonyl group in the target compound may mitigate these effects by altering receptor interaction dynamics .
  • Antipsychotic Potential: SC212’s atypical antipsychotic profile highlights the importance of sulfonyl and trifluoromethyl groups in balancing D2R/5-HT2A affinity, a property likely shared by the target compound .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Sulfonyl groups generally improve resistance to oxidative metabolism compared to acetyl or alkyl linkages (e.g., hydroxyhongdenafil in ), which are prone to hydrolysis .

Biological Activity

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic compound belonging to the class of piperazine derivatives. Its structural complexity and unique substituents suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C23H32N2O5S
  • Molecular Weight : 448.6 g/mol
  • IUPAC Name : 1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
  • Canonical SMILES : CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OCC)C)OCC

Synthesis

The synthesis involves:

  • Starting Materials : Preparation of 2,5-diethoxy-4-methylbenzenesulfonyl chloride and 3-(trifluoromethyl)phenylpiperazine.
  • Reaction Conditions : The sulfonyl chloride reacts with the piperazine derivative in the presence of a base (e.g., triethylamine).
  • Purification : Techniques like recrystallization or column chromatography are used to purify the product .

Antidepressant Activity

Recent studies have highlighted the potential antidepressant properties of piperazine derivatives. For instance, compounds with similar structures have shown significant activity in various pharmacological tests, including forced swimming tests (FST) and tail suspension tests (TST). These tests evaluate the efficacy of compounds in inducing antidepressant-like effects in animal models .

Anticancer Properties

Piperazine derivatives have been investigated for their anticancer activities. A study on related compounds demonstrated selective inhibition of c-Met kinases, which are implicated in cancer progression. The compound PF-04217903, similar in structure to our target compound, has shown promising results in preclinical trials for various cancers .

The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems or inhibition of specific kinase pathways. For instance, compounds with piperazine moieties often interact with serotonin receptors, affecting mood regulation . Additionally, studies suggest that these compounds may influence signaling pathways related to neuroprotection and cellular proliferation .

Case Studies

  • Study on Piperazine Derivatives : A series of piperazine derivatives were evaluated for their biological activities. Among these, certain compounds exhibited significant antidepressant effects and were found to have a good affinity for serotonin receptors .
  • Anticancer Evaluation : In another study focusing on related structures, compounds were tested against various cancer cell lines, showing moderate to high potency in inhibiting cell proliferation driven by specific oncogenic pathways .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedAssay TypeResult
AntidepressantPiperazine DerivativeFST/TSTSignificant activity
AnticancerPF-04217903Kinase Inhibition AssaySelective c-Met inhibition
NeuroprotectiveSimilar DerivativeNeurotransmitter BindingModulation observed

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